Methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
Methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate has several scientific research applications, including:
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the development of insecticides.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate the activity of enzymes, receptors, and ion channels. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors .
Comparison with Similar Compounds
Methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:
Methyl benzo[b]thiophene-2-carboxylate: This compound has a similar structure but lacks the hydroxybenzoyl group.
Methyl thiophene-2-carboxylate: This compound is a simpler derivative of thiophene with a carboxylate group.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62484-74-6 |
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Molecular Formula |
C13H10O4S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
methyl 4-(2-hydroxybenzoyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H10O4S/c1-17-13(16)11-6-8(7-18-11)12(15)9-4-2-3-5-10(9)14/h2-7,14H,1H3 |
InChI Key |
GQBARMIXKIKAPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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